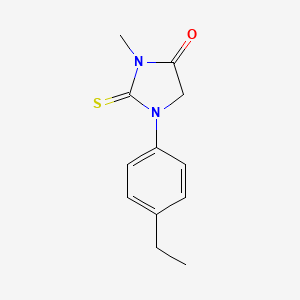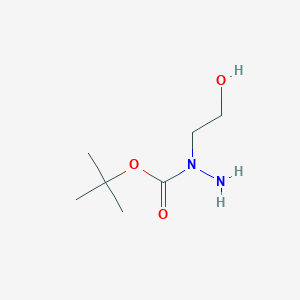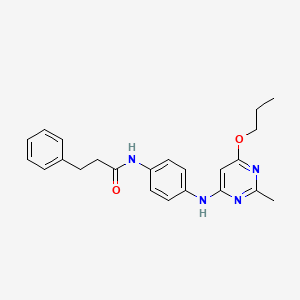
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound belongs to a class of drugs known as protease inhibitors, which are commonly used in the treatment of viral infections such as HIV and hepatitis C.
Mécanisme D'action
The mechanism of action of N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide involves the inhibition of proteases, which are enzymes that are essential for the replication of viruses such as HIV and hepatitis C. By inhibiting the activity of these enzymes, this compound can prevent the replication of the virus and slow down the progression of the disease.
Biochemical and Physiological Effects
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of proteases, which are enzymes that are essential for the replication of viruses such as HIV and hepatitis C. This compound has also been shown to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide is its potential use in the treatment of viral infections and cancer. However, there are also some limitations to its use in laboratory experiments. For example, this compound can be difficult to synthesize and may require specialized equipment and expertise. Additionally, it may be toxic at high doses, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide. One area of research is the development of more efficient synthesis methods for this compound, which could make it more accessible for use in laboratory experiments. Another area of research is the investigation of its potential use in the treatment of other viral infections and cancer types. Additionally, further studies are needed to determine the optimal dosages and administration methods for this compound.
Méthodes De Synthèse
The synthesis of N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide involves a multi-step process that includes the use of various chemical reagents and techniques. The initial step involves the preparation of 2-methyl-6-propoxypyrimidine-4-amine, which is then reacted with 4-nitrophenyl chloroformate to form 4-nitrophenyl 2-methyl-6-propoxypyrimidine-4-yl carbamate. This intermediate compound is then reacted with 4-aminophenyl-3-phenylpropanoic acid to produce the final product.
Applications De Recherche Scientifique
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide has been extensively studied for its potential applications in the treatment of viral infections. It has been shown to inhibit the activity of proteases, which are enzymes that are essential for the replication of viruses such as HIV and hepatitis C. This compound has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain types of cancer cells.
Propriétés
IUPAC Name |
N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-3-15-29-23-16-21(24-17(2)25-23)26-19-10-12-20(13-11-19)27-22(28)14-9-18-7-5-4-6-8-18/h4-8,10-13,16H,3,9,14-15H2,1-2H3,(H,27,28)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKLVPPFEPXBHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


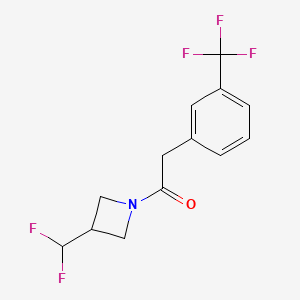
![4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2971941.png)
![ethyl 4-{2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate](/img/structure/B2971943.png)
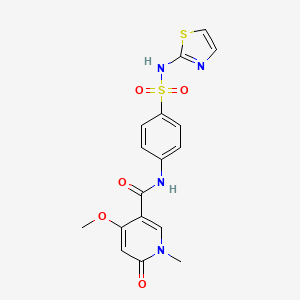
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride](/img/no-structure.png)
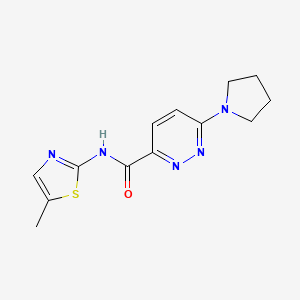
![2-(4-chlorophenoxy)-1-{3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}ethan-1-one](/img/structure/B2971952.png)
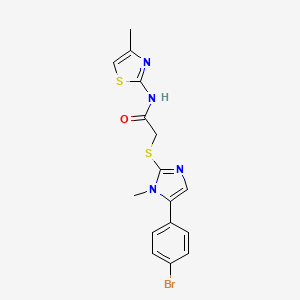
![N-(4-ethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2971954.png)
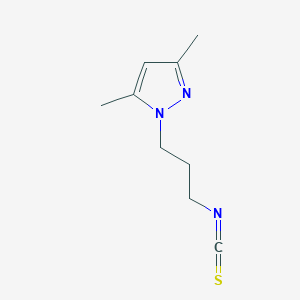
![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2971957.png)
